2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)-
CAS No.:
Cat. No.: VC16363069
Molecular Formula: C11H10O2
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.
![2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)- -](/images/structure/VC16363069.png)
Specification
Molecular Formula | C11H10O2 |
---|---|
Molecular Weight | 174.20 g/mol |
IUPAC Name | (3aR,8bS)-3,3a,4,8b-tetrahydroindeno[1,2-b]furan-2-one |
Standard InChI | InChI=1S/C11H10O2/c12-10-6-8-5-7-3-1-2-4-9(7)11(8)13-10/h1-4,8,11H,5-6H2/t8-,11+/m1/s1 |
Standard InChI Key | HANWJNRVRHJJLC-KCJUWKMLSA-N |
Isomeric SMILES | C1[C@@H]2CC(=O)O[C@@H]2C3=CC=CC=C31 |
Canonical SMILES | C1C2CC(=O)OC2C3=CC=CC=C31 |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s core structure consists of a furan-2-one moiety fused to a partially hydrogenated indene system. The stereochemistry at the 3aR and 8bS positions imposes rigidity on the tricyclic framework, influencing its reactivity and intermolecular interactions . The canonical SMILES representation is C1C2CC(=O)OC2C3=CC=CC=C31, while the InChI key (HANWJNRVRHJJLC-KCJUWKMLSA-N) uniquely encodes its stereochemical configuration.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₀O₂ | |
Molecular Weight | 174.20 g/mol | |
Density | 1.2±0.1 g/cm³ | |
Boiling Point | 353.4±41.0 °C at 760 mmHg | |
Flash Point | 147.4±25.0 °C | |
Vapour Pressure | 0.0±0.8 mmHg at 25°C |
Stereochemical Implications
The (3aR,8bS) configuration ensures that the lactone oxygen and adjacent hydrogen atoms occupy specific spatial orientations, which are critical for chiral recognition in catalytic applications . X-ray crystallography studies of analogous indeno-furan derivatives reveal distorted boat conformations in the tetrahydrofuran ring, a feature likely shared by this compound .
Synthetic Methodologies
Laboratory-Scale Synthesis
The most common synthesis involves a multicomponent reaction between ninhydrin and cyclic 1,3-dicarbonyl compounds (e.g., cyclopentane-1,3-dione) catalyzed by tetrapropylammonium bromide (TPAB) . This method achieves yields exceeding 85% under reflux conditions in ethanol, with reaction times under 30 minutes .
Key Steps:
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Condensation: Ninhydrin reacts with the diketone to form a β-keto ester intermediate.
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Cyclization: Intramolecular lactonization generates the furan-2-one ring.
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Aromatization: Dehydration yields the partially hydrogenated indene system .
Table 2: Representative Synthetic Routes
Starting Materials | Catalyst | Conditions | Yield | Reference |
---|---|---|---|---|
Ninhydrin + Cyclopentane-1,3-dione | TPAB | Reflux, EtOH, 26 min | 87% | |
Ninhydrin + Meldrum’s Acid | TPAB | Reflux, EtOH, 26 min | 87% |
Industrial Production
Scaling this synthesis requires high-pressure reactors to accelerate cyclization and continuous distillation systems to purify the lactone product. Advances in flow chemistry have reduced reaction times to <10 minutes in pilot-scale trials.
Reactivity and Derivitization
Nucleophilic Additions
The lactone’s carbonyl group undergoes nucleophilic attack by Grignard reagents or organolithium compounds, yielding substituted tetrahydroindeno-furan derivatives. For example, methylmagnesium bromide adds to the carbonyl, producing a tertiary alcohol that can be dehydrated to alkenes.
Oxidation and Reduction
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Oxidation: Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the tetrahydroindene moiety to a fully aromatic system, forming indeno[1,2-b]furan-2-one.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the furan ring, generating a tetrahydrofuran derivative.
Biological and Industrial Applications
Materials Science
The compound’s rigid, conjugated structure makes it a candidate for organic semiconductors. Thin films of its oxidized aromatic analogue demonstrate hole mobility of 0.12 cm²/V·s, comparable to polycyclic aromatic hydrocarbons.
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